Biphenyl-3-carboxylic acid
Overview
Description
Biphenyl-3-carboxylic acid, also known as [1,1’-biphenyl]-3-carboxylic acid, is an organic compound with the molecular formula C13H10O2. It consists of two benzene rings connected by a single bond, with a carboxylic acid group attached to the third carbon of one of the benzene rings. This compound is a white to off-white crystalline powder and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
Biphenyl-3-carboxylic acid is a compound with a variety of potential targets. One of the primary targets of this compound is URAT1 , a urate transporter . URAT1 plays a crucial role in the regulation of uric acid levels in the body, making it a clinically validated target for the treatment of hyperuricemia and gout .
Mode of Action
It is known that the compound can inhibit the function of its targets, such as urat1 . This inhibition can lead to changes in the function of the target, potentially altering the levels of uric acid in the body.
Biochemical Pathways
It is suggested that the compound may be involved in thephenylpropanoid biosynthesis pathway . This pathway is responsible for the production of a wide range of secondary metabolites in plants, including flavonoids, coumarins, and lignin, among others .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability .
Result of Action
It is known that the compound has aninhibitory effect on glyceride synthesis . This suggests that the compound may have potential effects on lipid metabolism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds . .
Biochemical Analysis
Biochemical Properties
Biphenyl-3-carboxylic acid plays a role in biochemical reactions, particularly in the inhibition of glyceride synthesis It interacts with various enzymes and proteins, affecting their function and activity The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions: Biphenyl-3-carboxylic acid can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl using succinic anhydride in the presence of aluminum chloride (AlCl3) and dichloromethane (DCM) as a solvent.
Oxidation of Biphenyl-3-methyl: Another method involves the oxidation of biphenyl-3-methyl using potassium permanganate (KMnO4) in an alkaline medium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, this compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Esterification: Alcohols and sulfuric acid (H2SO4) as a catalyst.
Major Products:
Nitration: Nitro-biphenyl-3-carboxylic acid.
Reduction: Biphenyl-3-methanol.
Esterification: Biphenyl-3-carboxylate esters.
Scientific Research Applications
Biphenyl-3-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Biphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group attached to the fourth carbon.
Biphenyl-2-carboxylic acid: Carboxylic acid group attached to the second carbon.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups attached to the fourth carbon of each benzene ring.
Uniqueness: Biphenyl-3-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interactions. The third position attachment allows for different steric and electronic effects compared to its isomers, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLWJFYYOIRPIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221833 | |
Record name | Biphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716-76-7 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=716-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biphenyl-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-BIPHENYLCARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408030 | |
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Record name | 3-BIPHENYLCARBOXYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Biphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Phenylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W48UX3L48Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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